molecular formula C16H23N3 B11752662 {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine CAS No. 1856078-37-9

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11752662
CAS No.: 1856078-37-9
M. Wt: 257.37 g/mol
InChI Key: DMCUEXMEMXRWPR-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2-methylpropyl group attached to the pyrazole ring and a 2-phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the condensation of 1,3-diketones with hydrazines. For {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine, a common synthetic route involves the reaction of 1-(2-methylpropyl)-3-oxobutan-1-one with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 2-phenylethylamine under appropriate conditions to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of pyrazole derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as transition metals (e.g., palladium, copper) may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds .

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-3-phenyl-1H-pyrazole
  • 1-(2-methylpropyl)-1H-pyrazole-3-carboxamide
  • 1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is unique due to the presence of both the 2-methylpropyl group and the 2-phenylethylamine moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

CAS No.

1856078-37-9

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C16H23N3/c1-14(2)13-19-11-9-16(18-19)12-17-10-8-15-6-4-3-5-7-15/h3-7,9,11,14,17H,8,10,12-13H2,1-2H3

InChI Key

DMCUEXMEMXRWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

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